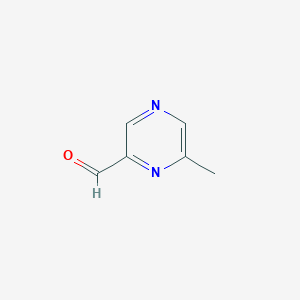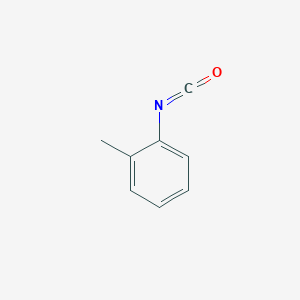
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and Physiological Effects
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine in lab experiments include its potential therapeutic applications in various fields of research, such as inflammation, pain, and neurological disorders. However, its limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to establish its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine. For instance, further studies are needed to understand its mechanism of action and to identify its potential targets in the body. Additionally, studies are needed to establish its safety and efficacy in human subjects. Furthermore, studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-bromoethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine. Another method involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-chloroethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine.
Applications De Recherche Scientifique
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been studied for its potential therapeutic applications in various fields of research. For instance, it has been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
120072-08-4 |
|---|---|
Nom du produit |
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine |
Formule moléculaire |
C24H28FN3OS2 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C24H28FN3OS2/c1-3-22(29)28(21-7-5-4-6-20(21)25)24(23-26-18(2)16-31-23)10-13-27(14-11-24)12-8-19-9-15-30-17-19/h4-7,9,15-17H,3,8,10-14H2,1-2H3 |
Clé InChI |
ILNHBOIRJNOOJT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
Autres numéros CAS |
120072-08-4 |
Synonymes |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine oxalate PEMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




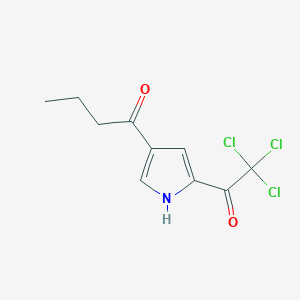
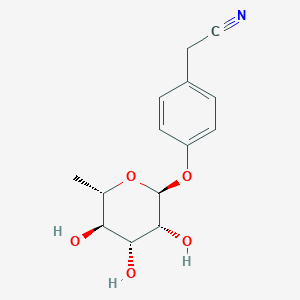



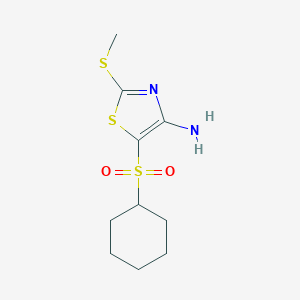
![Benz[f]indan-1-ol](/img/structure/B37803.png)
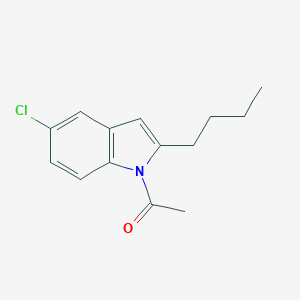

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
